1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-3-methyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-3-METHYLPYRROLE-2,5-DIONE is a complex organic compound that features an indole moiety, a benzyloxy group, and a pyrrole-2,5-dione structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 1-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-3-METHYLPYRROLE-2,5-DIONE typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the indole ring.
Formation of the Pyrrole-2,5-Dione Structure: This can be achieved through cyclization reactions involving appropriate dicarbonyl compounds.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Scientific Research Applications
1-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-3-METHYLPYRROLE-2,5-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-3-METHYLPYRROLE-2,5-DIONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-3-METHYLPYRROLE-2,5-DIONE can be compared with other indole derivatives:
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-methyl-1-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H20N2O3/c1-15-11-21(25)24(22(15)26)10-9-17-13-23-20-8-7-18(12-19(17)20)27-14-16-5-3-2-4-6-16/h2-8,11-13,23H,9-10,14H2,1H3 |
InChI Key |
ATHHFMDHJPDGJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.